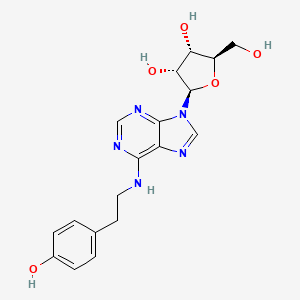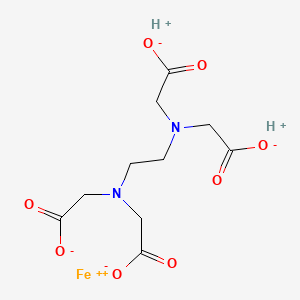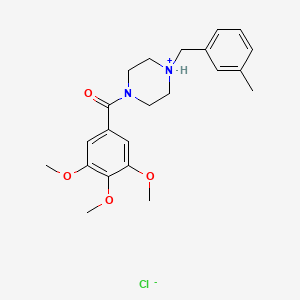
3-Acetamidostrychnine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamidostrychnine: is a derivative of strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree This compound is known for its complex structure and significant biological activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamidostrychnine typically involves the acetylation of strychnine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 3-Acetamidostrychnine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry: 3-Acetamidostrychnine is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of alkaloids on cellular processes. It serves as a model compound for investigating the interactions between alkaloids and biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its biological activity makes it a candidate for studying its effects on the nervous system and exploring its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its derivatives are employed in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 3-Acetamidostrychnine involves its interaction with specific molecular targets in the body. It is known to bind to receptors in the nervous system, affecting neurotransmission and leading to various physiological effects. The compound’s structure allows it to interact with ion channels and enzymes, modulating their activity and influencing cellular processes.
相似化合物的比较
Strychnine: The parent compound of 3-Acetamidostrychnine, known for its potent biological activity and toxic effects.
Brucine: Another alkaloid found in the same plant, with similar but less potent effects compared to strychnine.
3-Nitrostrychnine: A derivative of strychnine with a nitro group, used in various chemical studies.
Uniqueness: this compound is unique due to its acetamido group, which imparts different chemical and biological properties compared to its parent compound, strychnine. This modification allows for distinct interactions with biological targets and provides opportunities for developing new derivatives with specific activities.
属性
CAS 编号 |
19452-88-1 |
|---|---|
分子式 |
C23H25N3O3 |
分子量 |
391.5 g/mol |
IUPAC 名称 |
N-[(4aR,5aS,13aS,15aS,15bR)-14-oxo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-11-yl]acetamide |
InChI |
InChI=1S/C23H25N3O3/c1-12(27)24-14-2-3-16-17(8-14)26-20(28)10-18-21-15-9-19-23(16,22(21)26)5-6-25(19)11-13(15)4-7-29-18/h2-4,8,15,18-19,21-22H,5-7,9-11H2,1H3,(H,24,27)/t15-,18-,19-,21-,22-,23?/m0/s1 |
InChI 键 |
XBWZQNUDVIKNSJ-XJZMMIRDSA-N |
手性 SMILES |
CC(=O)NC1=CC2=C(C=C1)C34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5 |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)

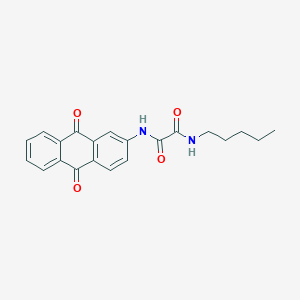

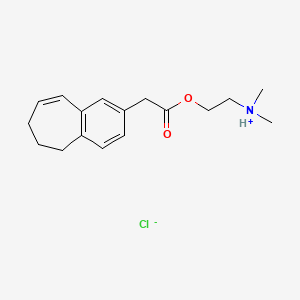

![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
